Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC18097318
Molecular Formula: C9H16ClNO4S
Molecular Weight: 269.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO4S |
|---|---|
| Molecular Weight | 269.75 g/mol |
| IUPAC Name | methyl 1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO4S.ClH/c1-14-8(11)7-6-9(15(7,12)13)2-4-10-5-3-9;/h7,10H,2-6H2,1H3;1H |
| Standard InChI Key | OMYRFOANBUVOCD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC2(S1(=O)=O)CCNCC2.Cl |
Introduction
Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride is a complex organic compound belonging to the class of spirocyclic compounds. It features both nitrogen and sulfur atoms in its structure, making it a significant molecule in medicinal chemistry, particularly in the development of pharmaceuticals for treating various diseases.
Key Features:
-
Chemical Formula: C9H16ClNO4S
-
CAS Number: 2639447-43-9
-
Molecular Structure: The compound includes a spirocyclic ring system with a sulfur atom in a 1lambda6-thia position and a nitrogen atom, along with a carboxylate group and a methyl ester .
Chemical Reactions:
-
Nucleophilic Reactions: The compound can participate in various nucleophilic reactions due to its functional groups, which are crucial for its potential applications in medicinal chemistry.
-
Reaction Conditions: Solvents and temperature conditions are vital for optimizing reaction yields and selectivity.
Potential Applications
This compound is primarily researched for its potential in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various diseases. Its interactions with biological targets are key to understanding its mechanism of action.
Biological Interactions:
-
Binding Affinities: Data on binding affinities and IC50 values are crucial for assessing its efficacy in biological systems.
-
Pharmacological Studies: These studies help determine its effectiveness and potential therapeutic applications.
Safety and Handling
Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride requires careful handling due to its chemical properties. Detailed safety data sheets (SDS) provide information on its melting point, boiling point, and specific heat capacity, which are essential for safe handling and storage.
Safety Data:
| Property | Description |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Specific Heat Capacity | Not specified |
| Chemical Hazards | Requires detailed SDS for handling |
Additional Information Sources:
-
PubChem and other chemical databases for structural and safety information.
-
Patent documents for synthesis methods and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume